

Unveiling Chaetoglobosin C: A Comparative Guide to Mass Spectrometry and NMR Analysis

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Compound of Interest

Compound Name: *chaetoglobosin C*

Cat. No.: *B1259569*

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For researchers, scientists, and drug development professionals, the precise structural confirmation of natural products is a critical step in the discovery and development pipeline. This guide provides a detailed comparison of two cornerstone analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the definitive identification of **Chaetoglobosin C**, a potent mycotoxin from the *Chaetomium* genus.

This guide presents a comprehensive overview of the expected data from both methodologies, detailed experimental protocols, and a comparative analysis with alternative techniques, offering a robust resource for the structural elucidation of complex fungal metabolites.

At a Glance: MS and NMR Data for Chaetoglobosin C

The structural confirmation of **Chaetoglobosin C** relies on the complementary data obtained from high-resolution mass spectrometry and a suite of NMR experiments. The following tables summarize the key quantitative data expected from these analyses.

Table 1: High-Resolution Mass Spectrometry Data for **Chaetoglobosin C**

Parameter	Expected Value	Reference
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₅	[1]
Calculated Mass	528.2624	[1]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[2]
Observed Ion	[M+H] ⁺	[2]
Expected m/z	529.2697	[1]
Diagnostic Product Ions (MS/MS)	m/z 130.0648, 185.0704	[3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Chaetoglobosin C**

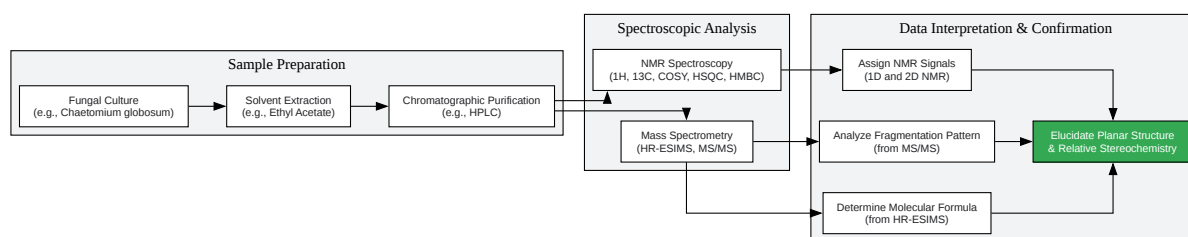
While a complete, unambiguously assigned NMR dataset for **Chaetoglobosin C** in a single reference is not readily available, the following table compiles characteristic chemical shifts for the chaetoglobosin scaffold based on published data for closely related analogs.[4][5] The specific shifts for **Chaetoglobosin C** may vary slightly depending on the solvent and experimental conditions.

Position	^{13}C Chemical Shift (δc , ppm)	^1H Chemical Shift (δH , ppm, multiplicity, J in Hz)
1	~175	-
3	~60	~4.0 (d)
4	~45	~3.5 (m)
5	~40	~2.5 (m)
6	~70	~4.5 (d)
7	~65	~3.0 (d)
8	~40	~2.8 (m)
9	~170	-
10	~35	~3.2 (dd), ~2.8 (dd)
11-Me	~15	~1.2 (d)
12-Me	~20	~1.4 (s)
13	~130	~5.5 (m)
14	~125	~5.8 (m)
15	~30	~2.2 (m)
16	~40	~3.0 (m)
17	~135	~5.7 (m)
18	~140	~6.5 (dd)
19	~200	-
20	~75	~5.0 (d)
21	~130	~7.0 (d)
22	~120	~6.8 (d)
23	~210	-
1'	~110	-

2'	~125	~7.2 (s)
3'a	~135	-
4'	~120	~7.5 (d)
5'	~122	~7.1 (t)
6'	~120	~7.0 (t)
7'	~112	~7.6 (d)
7'a	~128	-

The Analytical Workflow: From Sample to Structure

The process of confirming the structure of **Chaetoglobosin C** involves a logical sequence of steps, beginning with sample preparation and culminating in the integration of data from both MS and NMR analyses.



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